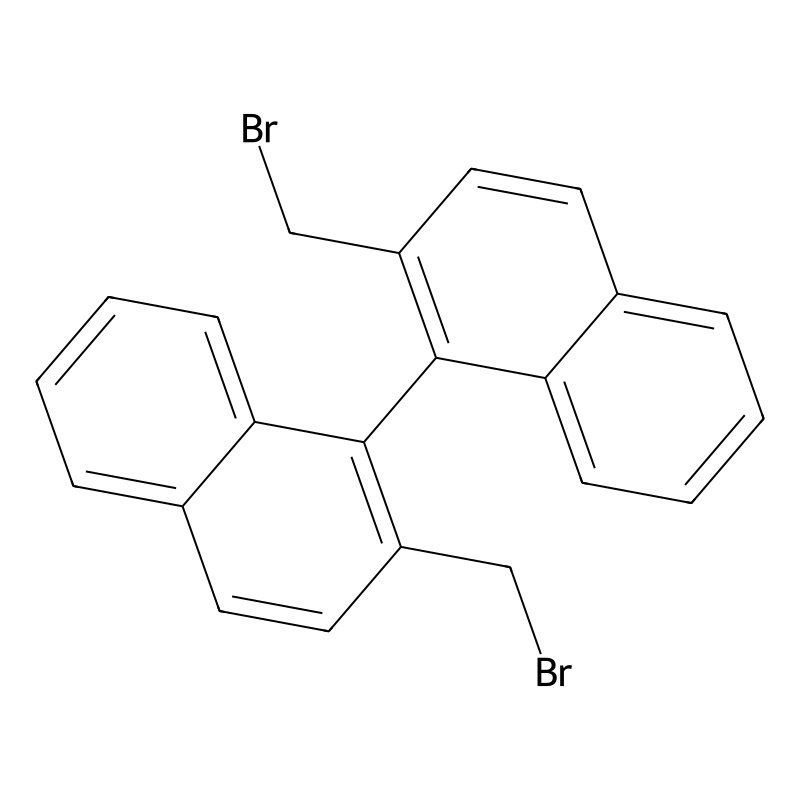(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Naphthalene-Substituted Aromatic Esters
Field: Organic Chemistry and Catalysis.
Application Summary: This compound is used in the synthesis of naphthalene-substituted aromatic esters, which are valuable in various chemical industries.
Methods and Procedures: A regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation process is employed.
Results and Outcomes: The process successfully produces a variety of naphthalene-substituted aromatic esters.
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is a chiral compound characterized by its unique binaphthalene structure, which consists of two naphthalene units connected by bromomethyl groups. Its molecular formula is C22H16Br2, and it has a molecular weight of 440.20 g/mol. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chirality and structural properties .
There is no known specific mechanism of action for this compound.
As with most organic compounds containing halogens, this molecule should be handled with care due to potential:
- Skin and eye irritation: Bromine is a skin and eye irritant. Contact with the compound could cause irritation or burns [].
- Respiratory irritation: Inhalation of dust or vapors from the compound could irritate the respiratory tract.
Safety precautions should include wearing gloves, eye protection, and working in a well-ventilated fume hood when handling this compound.
Data Availability
Future Research Directions
- Synthesis and characterization of the compound to confirm its structure and properties.
- Investigation of its reactivity in various chemical reactions.
- Exploration of potential applications in organic synthesis or materials science.
- Nucleophilic Substitution Reactions: The bromomethyl groups can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
- Cross-Coupling Reactions: It can be used as a coupling partner in reactions such as Suzuki or Heck reactions to form more complex organic molecules .
- Asymmetric Hydrogenation: This compound serves as a catalyst or ligand in asymmetric hydrogenation reactions, which are crucial for synthesizing enantiomerically pure compounds .
While specific biological activities of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene have not been extensively documented, compounds with similar structures often exhibit significant biological activities. Research indicates that binaphthyl derivatives can interact with various biological targets, including enzymes and receptors. Their potential roles in drug discovery and development make them of interest in medicinal chemistry .
The synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene typically involves the following methods:
- Bromomethylation of Binaphthalene: The primary method involves the bromomethylation of binaphthalene using bromomethylating agents such as formaldehyde and hydrobromic acid under controlled conditions.
- Chiral Resolution: To obtain the (R)-enantiomer specifically, chiral resolution techniques may be employed post-synthesis to separate the desired enantiomer from its racemic mixture .
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene finds applications primarily in:
- Asymmetric Catalysis: It is widely used as a ligand in asymmetric catalysis to produce chiral compounds.
- Organic Synthesis: This compound serves as an intermediate for synthesizing various organic materials and pharmaceuticals.
- Material Science: Its unique structural properties allow for potential applications in developing advanced materials such as liquid crystals and organic semiconductors .
Interaction studies involving (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene focus on its binding affinity with various biological targets. These studies are crucial for understanding how this compound may influence biological pathways or act as a lead compound for drug development. The interactions can be assessed using techniques such as:
- Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
- Binding Assays: To evaluate the affinity and specificity of the compound towards biological targets .
Several compounds share structural similarities with (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,1'-Binaphthyl | Chiral biphenyl | Lacks bromomethyl groups; used in similar reactions |
| 2-Bromo-1-naphthol | Naphthol derivative | Contains hydroxyl group; different reactivity |
| 2,2'-Bipyridine | Bidentate ligand | Used in coordination chemistry; different structure |
| (S)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | Enantiomer | Different chirality; impacts catalytic properties |
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene stands out due to its specific chirality and dual bromomethyl substituents that enhance its utility in asymmetric synthesis compared to other similar compounds .








